molecular formula C26H30FN5O2S B2462255 1-{[(4-fluorophenyl)methyl]sulfanyl}-4-(3-methylbutyl)-N-(2-methylpropyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide CAS No. 2034514-42-4

1-{[(4-fluorophenyl)methyl]sulfanyl}-4-(3-methylbutyl)-N-(2-methylpropyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide

Cat. No. B2462255
CAS RN: 2034514-42-4
M. Wt: 495.62
InChI Key:
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Description

1-{[(4-fluorophenyl)methyl]sulfanyl}-4-(3-methylbutyl)-N-(2-methylpropyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide is a useful research compound. Its molecular formula is C26H30FN5O2S and its molecular weight is 495.62. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activity

  • A study focused on the synthesis of 4-aryl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamides, including compounds similar to the one , highlighting their potential antineurotic activity, particularly for male reproductive and erectile dysfunction treatment. These compounds were categorized as slightly toxic or practically nontoxic (Danylchenko, Drushlyak, & Kovalenko, 2016).

Benzodiazepine Binding Activity

  • Research on related triazoloquinazoline compounds identified certain derivatives with high affinity for benzodiazepine receptors. This study synthesized and assessed various analogs, identifying potent benzodiazepine antagonists (Francis et al., 1991).

Anticancer Activity

  • A series of 1,2,4-triazolo[4,3-a]-quinoline derivatives were designed and synthesized, targeting structural requirements for anticancer activity. Some compounds displayed significant cytotoxicity against human neuroblastoma and colon carcinoma cell lines (Reddy et al., 2015).

H1-Antihistaminic Agents

  • Novel triazoloquinazoline derivatives have been synthesized and tested for H1-antihistaminic activity. Several compounds in this class showed significant protection against histamine-induced bronchospasm in animal models, with some being identified as potent or equipotent to standard antihistamines with minimal sedation effects (Alagarsamy et al., 2008).

Glycosylation and Derivatives Synthesis

  • Research on the glycosylation of related compounds showed the formation of S-glycoside and N-glycoside derivatives, leading to various potential applications in chemical synthesis and modification (Saleh & Abdel-megeed, 2003).

Antimicrobial Agents

  • Novel 1H-1,2,3-triazole-4-carboxamides, a structurally related group, demonstrated promising antimicrobial activities against several pathogenic bacterial and fungal strains, indicating potential applications in antimicrobial drug development (Pokhodylo et al., 2021).

Radioligand Potential

  • The synthesis and evaluation of quinoline-2-carboxamide derivatives as potential radioligands for peripheral benzodiazepine receptors were explored, indicating the potential use of such compounds in imaging studies (Matarrese et al., 2001).

properties

IUPAC Name

1-[(4-fluorophenyl)methylsulfanyl]-4-(3-methylbutyl)-N-(2-methylpropyl)-5-oxo-3,3a,5a,6,7,8,9,9a-octahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H38FN5O2S/c1-16(2)11-12-31-24(34)21-10-7-19(23(33)28-14-17(3)4)13-22(21)32-25(31)29-30-26(32)35-15-18-5-8-20(27)9-6-18/h5-6,8-9,16-17,19,21-22,25,29H,7,10-15H2,1-4H3,(H,28,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWXRFWMPLSLZQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1C2NN=C(N2C3CC(CCC3C1=O)C(=O)NCC(C)C)SCC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H38FN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

503.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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